molecular formula C29H28F4N4O4 B608528 Letermovir CAS No. 917389-32-3

Letermovir

Número de catálogo B608528
Número CAS: 917389-32-3
Peso molecular: 572.5606
Clave InChI: FWYSMLBETOMXAG-QHCPKHFHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Letermovir is an antiviral drug used for the treatment of cytomegalovirus (CMV) infections . It has been tested in CMV infected patients with allogeneic stem cell transplants and may also be useful for other patients with a compromised immune system such as those with organ transplants or HIV infections . The drug was initially developed by the anti-infective division at Bayer, which became AiCuris Anti-infective Cures AG through a spin-out and progressed the development to end of Phase 2 before the project was sold to Merck & Co for Phase 3 development and approval .


Synthesis Analysis

The development of a concise asymmetric synthesis of the antiviral development candidate letermovir is reported, proceeding in >60% yield over a total of seven steps from commercially available materials . Key to the effectiveness of this process is a novel cinchonidine-based PTC-catalyzed aza-Michael reaction to configure the single stereocenter .


Molecular Structure Analysis

Letermovir has a chemical formula of C29H28F4N4O4 . Its exact mass is 572.20 and its molecular weight is 572.561 .


Chemical Reactions Analysis

Letermovir is a potent inhibitor of the viral enzyme CMV deoxyribonucleic acid (DNA) terminase, which cleaves newly synthesized CMV DNA into individual viral genomes and guides them into empty viral capsids . Inhibition of CMV terminase leads to a block of viral spread .


Physical And Chemical Properties Analysis

Letermovir appears as a clear, odourless liquid . It has a pH of 7.5 . Other physical and chemical properties such as melting point, boiling point, and density are not available .

Aplicaciones Científicas De Investigación

Prophylaxis in Allogeneic Hematopoietic Stem Cell Transplantation (HSCT)

  • Application Summary : Letermovir is used for the prophylaxis of cytomegalovirus (CMV) infection in patients who have undergone allogeneic HSCT. CMV is a common and potentially serious viral infection in these patients .
  • Methods of Application : Letermovir is administered orally or via intravenous infusion, typically at a dose of 480 mg once daily .
  • Results/Outcomes : In clinical trials, Letermovir significantly reduced the incidence of CMV infection post-transplant and was associated with lower all-cause mortality through Week 24 post-transplant .

Prevention of CMV Disease in Kidney Transplant Recipients

  • Application Summary : Letermovir received FDA approval for the prevention of CMV disease in high-risk adult kidney transplant recipients .
  • Methods of Application : The drug is given once a day as an oral tablet or as an injection for intravenous infusion .
  • Results/Outcomes : The approval was supported by a Phase 3 trial showing effective prevention of CMV disease in this patient population .

T-cell–Depleted Transplants

  • Application Summary : Letermovir is used in T-cell–depleted transplants to prevent breakthrough and rebound infections of CMV .
  • Methods of Application : It is given as prophylaxis for the first 100 days post-transplant in CMV-seropositive allo-HSCT recipients .
  • Results/Outcomes : The study showed that Letermovir prophylaxis is effective at reducing the risk of clinically significant CMV infection .

Efficacy in Real-World Settings

  • Application Summary : Studies have evaluated the real-world efficacy of Letermovir prophylaxis for CMV infection after allo-HSCT .
  • Methods of Application : Retrospective analyses of patient data who received Letermovir 240 mg/day post-HSCT .
  • Results/Outcomes : Letermovir was effective and safe as primary prophylaxis of clinically significant CMV infection, particularly when initiated early post-HSCT .

Pharmacokinetics in Renal Impairment

  • Application Summary : Research has been conducted on the pharmacokinetics and safety of Letermovir in patients with renal impairment .
  • Methods of Application : Oral dosing of Letermovir 120 mg once-daily for 8 days in subjects with varying degrees of renal function .
  • Results/Outcomes : The study found that renal impairment increased exposure to Letermovir, although age was a confounding factor .

Combination with Other Immunosuppressants

  • Application Summary : Letermovir has been studied in combination with other immunosuppressants like sirolimus to assess its impact on CMV reactivation rates .
  • Methods of Application : Co-administration with sirolimus in allogeneic HSCT recipients .
  • Results/Outcomes : The combination was well tolerated and significantly reduced the rate of CMV reactivation .

Combination with Cyclosporine

  • Application Summary : Letermovir is used in conjunction with cyclosporine to prevent CMV infection in patients who have received a kidney transplant and are at high risk for CMV disease .
  • Methods of Application : Letermovir is administered alongside cyclosporine according to the specific protocol for the prevention of CMV in high-risk kidney transplant recipients .
  • Results/Outcomes : This combination is aimed at enhancing the prophylactic effect against CMV while managing the immunosuppressive regimen post-transplant .

Impact on CMV-Specific T-cell Immunity

  • Application Summary : Research has suggested that Letermovir prophylaxis may impact the reconstitution of CMV-specific T-cell immunity, particularly in the context of T-cell–depleted transplants .
  • Methods of Application : The study involved a retrospective analysis of patients who received alemtuzumab as GVHD prophylaxis and Letermovir for the first 100 days post-transplant .
  • Results/Outcomes : The findings raised questions about the potential benefits of prolonging Letermovir prophylaxis in patients receiving alemtuzumab, given its impact on immune reconstitution .

Post-Marketing Surveillance in T-cell–Depleted Transplants

  • Application Summary : Post-marketing surveillance studies have been conducted to assess the effectiveness of Letermovir prophylaxis in T-cell–depleted transplants, focusing on breakthrough and rebound infections .
  • Methods of Application : Retrospective multicenter studies involving patients who received alemtuzumab as GVHD prophylaxis and Letermovir for the first 100 days post-transplant .
  • Results/Outcomes : These studies aim to clarify the efficacy of Letermovir in reducing the risk of clinically significant CMV infection and its impact on CMV-specific immune reconstitution .

Prevention of CMV Infection in Solid Organ Transplant Recipients

  • Application Summary : Letermovir is being studied for its potential to prevent CMV infection in solid organ transplant recipients beyond its established use in HSCT patients .
  • Methods of Application : Ongoing randomized, double-blinded studies are comparing Letermovir to other antivirals like valganciclovir for the prevention of CMV disease .
  • Results/Outcomes : The goal is to determine the efficacy of Letermovir in a new patient population and potentially expand its prophylactic use .

Real-World Effectiveness in Japanese Allo-HSCT Recipients

  • Application Summary : A 6-year post-marketing surveillance has been initiated to evaluate the safety and effectiveness of Letermovir in Japanese patients who have undergone allo-HSCT .
  • Methods of Application : The surveillance involves collecting data from multiple centers and analyzing safety and effectiveness outcomes .
  • Results/Outcomes : Interim results confirm the safety and effectiveness of Letermovir, providing valuable information for medical decision-making in routine clinical practice .

Resource Utilization and Hematologic Outcomes

  • Application Summary : Studies have provided unique insights into the resource utilization and hematologic outcomes related to Letermovir treatment in high-risk hematopoietic cell transplantation patients .
  • Methods of Application : A retrospective matched cohort approach was used to analyze the reduction of CMV infections and related healthcare resource use .
  • Results/Outcomes : The findings contribute to understanding the economic and clinical impacts of Letermovir prophylaxis .

Safety And Hazards

Letermovir is suspected of damaging the unborn child . It may cause damage to organs (Liver, spleen, Blood) through prolonged or repeated exposure if swallowed . Dust contact with the eyes can lead to mechanical irritation . Contact with dust can cause mechanical irritation or drying of the skin . May form explosive dust-air mixture during processing, handling or other means .

Direcciones Futuras

Based on the published experience so far and clinical experience, letermovir can be considered for treatment of R/R CMV infections . Favorable results will more likely be reached if treatment is initiated at low-level viremia, but recurrence and development of resistance are remaining concerns .

Propiedades

IUPAC Name

2-[(4S)-8-fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-4H-quinazolin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28F4N4O4/c1-40-20-6-3-5-19(16-20)35-11-13-36(14-12-35)28-34-27-21(7-4-8-22(27)30)23(17-26(38)39)37(28)24-15-18(29(31,32)33)9-10-25(24)41-2/h3-10,15-16,23H,11-14,17H2,1-2H3,(H,38,39)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYSMLBETOMXAG-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)N2C(C3=C(C(=CC=C3)F)N=C2N4CCN(CC4)C5=CC(=CC=C5)OC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(F)(F)F)N2[C@H](C3=C(C(=CC=C3)F)N=C2N4CCN(CC4)C5=CC(=CC=C5)OC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28F4N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40238683
Record name Letermovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40238683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

572.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

CMV relies on a DNA terminase complex consisting of multiple subunits (pUL51, pUL56, and pUL89) for processing of viral DNA. Viral DNA is produced in a single repeating strand which is then cut by the DNA terminase complex into individual viral genomes which can then be packaged into mature viral particles. Letemovir inhibits the activity of this complex to prevent production of mature viral genomes and the production of viable viral particles. The exact nature of Letemovir's binding to this complex is not currently known. Initially, the observation of resistance-causing mutations in pUL56 suggested this subunit was the location of Letemovir binding. However, resistance mutations have now been observed in pUL51, pUL56, and pUL89. It is possible that changes in amino acid sequence in one subunit could result in conformational changes to interacting subunits affecting Letemovir binding or that Letemovir interacts with multiple subunits of the complex but evidence towards either of these distinctions has not yet been seen. pUL89 is known to contain the endonuclease activity of the complex but because all members of the complex are necessary for targeting as well as protection from proteosomal degradation, it is difficult to discern if Letemovir inhibits pUL89's activity directly.
Record name Letermovir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12070
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Letermovir

CAS RN

917389-32-3
Record name Letermovir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=917389-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Letermovir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0917389323
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Letermovir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12070
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Letermovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40238683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4S)-2-{8-Fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-yl}acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LETERMOVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1H09Y5WO1F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Methyl {8-fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]-3-[2-methoxy-5-(trifluoromethyl)-phenyl]-3,4-dihydroquinazolin-4-yl}acetate (64 g) is dissolved in 1,4-dioxane (450 ml) and 1N sodium hydroxide solution (325 ml) and stirred at room temperature for 2 h, then some of the solvent is distilled off at 30° C. in vacuo (400 ml). Subsequently, toluene (300 ml) is added and the phases are separated. The aqueous phase is washed with toluene (twice 150 ml), then the combined organic phases are extracted again with 1N sodium hydroxide solution (50 ml). The pH of the combined aqueous phases is adjusted to 7.5 with 2N hydrochloric acid (ca. 150 ml), then MIBK (150 ml) is added. The phases are separated, the aqueous phases are extracted again with MIBK (150 ml), then the combined MIBK phases are dried over sodium sulphate and concentrated at 45° C. A total of 64 g of (±)-{8-fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]-3-(2-methoxy-5-trifluoromethylphenyl)-3,4-dihydroquinazolin-4-yl}acetic acid are obtained in quantitative yield as an amorphous solid.

Synthesis routes and methods II

Procedure details

(R)-{8-Fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]-3-(2-methoxy-5-trifluoromethyl-phenyl)-3,4-dihydroquinazolin-4-yl}acetic acid (50 g) is dissolved in acetonitrile (500 ml) and treated with sodium methoxide (30% strength in methanol, 32.4 ml) and then stirred under reflux for 60 h. After cooling to room temperature, the mixture is concentrated to one half in vacuo, then it is adjusted to pH 7.5 using hydrochloric acid (20% strength, ca. 20 ml), MIBK (200 ml) is added and it is readjusted to pH 7 using hydrochloric acid (20% strength). The phases are separated, and the organic phase is dried over sodium sulphate and concentrated in a rotary evaporator to give a hard foam. The residue is dissolved in ethanol (150 ml) and concentrated, then again dissolved in ethanol (150 ml) and concentrated. A total of 54.2 g of (±)-{8 fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]-3-(2-methoxy-5-trifluoromethylphenyl)-3,4-dihydroquinazolin-4-yl}acetic acid are thus obtained in quantitative yield as an amorphous solid.
Name
(R)-{8-Fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]-3-(2-methoxy-5-trifluoromethyl-phenyl)-3,4-dihydroquinazolin-4-yl}acetic acid
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
32.4 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

At room temperature, 179.6 mg (4.49 mmol) of sodium hydroxide are added to 878 mg (1.5 mmol) of methyl {8-fluoro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-3,4-dihydro-4-quinazolinyl}acetate (Example 31A) in 40 ml of dioxane, and the mixture is stirred at 50° C. for 2 hours. The pH is then adjusted to 4–5. The product is filtered off, washed with water and dried under reduced pressure.

Citations

For This Compound
4,050
Citations
G Gerna, D Lilleri, F Baldanti - Expert Opinion on Pharmacotherapy, 2019 - Taylor & Francis
Introduction: Human cytomegalovirus (HCMV) or human herpesvirus 5 (HHV-5) is a β-herpesvirus that causes widespread infection in nearly all members of the human population …
Number of citations: 25 www.tandfonline.com
K Menzel, P Kothare, JB McCrea, X Chu… - Current Drug …, 2021 - ingentaconnect.com
Background: Letermovir is approved for prophylaxis of cytomegalovirus infection and disease in cytomegalovirus-seropositive hematopoietic stem-cell transplant (HSCT) recipients. …
Number of citations: 14 www.ingentaconnect.com
LJ Bowman, JI Melaragno… - Expert Opinion on …, 2017 - Taylor & Francis
… Letermovir is a novel antiviral in the late stages of drug development for the treatment and … contribution to current knowledge about letermovir. Expert opinion: Letermovir’s mechanism of …
Number of citations: 55 www.tandfonline.com
AG L'Huillier, A Humar, D Kumar - N Engl J Med, 2018 - lirias.kuleuven.be
… suggest that letermovir has a low genetic barrier to the development of letermovir resistance and that it is important to monitor viral isolates obtained from patients treated with letermovir.…
Number of citations: 13 lirias.kuleuven.be
RF Chemaly, AJ Ullmann, S Stoelben… - … England Journal of …, 2014 - Mass Medical Soc
… , as compared with placebo, was 48% versus 64% at a daily letermovir dose of 60 mg (P=… letermovir at a dose of 240 mg per day with placebo (P=0.002). The safety profile of letermovir …
Number of citations: 375 www.nejm.org
G El Helou, RR Razonable - Infection and drug resistance, 2019 - Taylor & Francis
… clinical trial of letermovir for the prevention of CMV in SOT recipients. The use of letermovir for … our perspective on the potential role of letermovir in the treatment of ganciclovir-resistant …
Number of citations: 90 www.tandfonline.com
FM Marty, P Ljungman, RF Chemaly… - … England Journal of …, 2017 - Mass Medical Soc
… 18.5% of the patients who received letermovir and in 13.5% of … letermovir group and the placebo group. All-cause mortality at week 48 after transplantation was 20.9% among letermovir …
Number of citations: 886 www.nejm.org
L Schubert, L Fisecker, F Thalhammer… - European Journal of …, 2021 - Springer
… A recently published letermovir resistance analysis among HSCT recipients receiving letermovir prophylaxis identified all letermovir resistance associated variants within the UL 56 …
Number of citations: 10 link.springer.com
T Goldner, G Hewlett, N Ettischer… - Journal of …, 2011 - Am Soc Microbiol
Human cytomegalovirus (HCMV) remains the leading viral cause of birth defects and life-threatening disease in transplant recipients. All approved antiviral drugs target the viral DNA …
Number of citations: 324 journals.asm.org
ES Kim - Drugs, 2018 - Springer
… Letermovir has been approved in Canada and the USA for … In addition, letermovir has received a positive opinion from the … milestones in the development of letermovir leading to its first …
Number of citations: 48 link.springer.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.